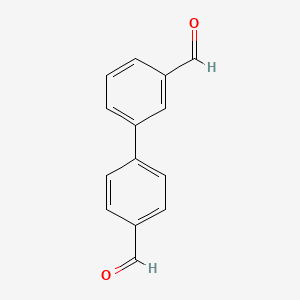

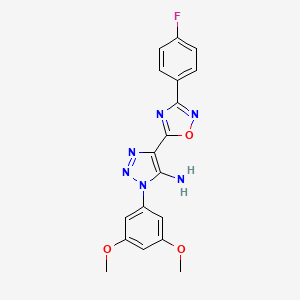

![molecular formula C8H13N3OS B2719105 2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol CAS No. 2200611-50-1](/img/structure/B2719105.png)

2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives is often achieved through a series of chemical reactions . For instance, a study reported the synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives . The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole moiety, for example, is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the specific compound and its functional groups . For instance, some 1,3,4-thiadiazole derivatives have shown significant therapeutic potential, exhibiting a wide range of therapeutic activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. For instance, 5-Methyl-1,3,4-thiadiazol-2-thiol is a solid at room temperature .Aplicaciones Científicas De Investigación

Antimicrobial and Antiproliferative Activities

Antimicrobial Properties : Studies have demonstrated the antimicrobial activities of compounds containing 1,2,4-thiadiazole and cyclobutane rings. For instance, Schiff base ligands with these components and their mononuclear complexes with metals like CoII, CuII, NiII, and ZnII showed significant antimicrobial efficacy against a variety of microorganisms. This suggests a potential for designing new antimicrobial agents based on the structural framework similar to 2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol (Cukurovalı et al., 2002).

Antiproliferative Properties : The incorporation of thiadiazole derivatives into pharmacological structures has been linked to antiproliferative activities. Research on novel 2,4-disubstituted thiazole derivatives, which share a common structural motif with the compound of interest, revealed potential in inhibiting DNA gyrase activity, a target for anticancer therapy (Yurttaş et al., 2022). Such studies highlight the compound's relevance in developing new antiproliferative agents.

Synthesis and Characterization of Pharmacological Scaffolds

Pharmacological Scaffolds : The chemistry of thiadiazoles, including 1,2,4-thiadiazoles, is renowned for generating compounds with a broad spectrum of biological activities. These include acting as diuretics, antibacterials, antifungals, and agents against various cancers. The research underscores the thiadiazole core as a crucial pharmacological scaffold, suggesting that this compound could be a precursor or a part of novel therapeutic agents (Matysiak, 2015).

Mecanismo De Acción

- Again, due to limited information, we can’t pinpoint specific pathways affected by this compound. However, 1,3,4-thiadiazoles (the broader class to which this compound belongs) have been studied for various biological activities, including antimicrobial and anticancer effects . These effects may involve pathways related to cell growth, apoptosis, or immune responses.

- Cellular and molecular effects depend on the compound’s target and mode of action. In general, 1,3,4-thiadiazoles have shown antimicrobial and anticancer potential . These effects could involve cell cycle regulation, DNA damage repair, or protein synthesis inhibition.

Biochemical Pathways

Result of Action

Safety and Hazards

Direcciones Futuras

The future directions in the research of 1,3,4-thiadiazol derivatives could involve the design of new antitumor agents . Given the wide range of biological activities exhibited by the 1,3,4-thiadiazole moiety, there is considerable interest in designing new derivatives with enhanced therapeutic potential .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol are largely due to its interactions with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been found to influence various types of cells and cellular processes It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions and their consequences at the molecular level are areas of active research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound can vary with different dosages . These studies have observed threshold effects, as well as potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can influence the compound’s localization or accumulation within cells.

Propiedades

IUPAC Name |

2-[methyl-(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-5-9-8(13-10-5)11(2)6-3-4-7(6)12/h6-7,12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRLIMZEXDTMKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N(C)C2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2719027.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2719028.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2719033.png)

![Ethyl 3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2719034.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2719037.png)

![3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719040.png)

![1-(tert-butyl)-6-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2719041.png)

![5-Methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2719042.png)